Direct Comparator Data: Englerin A vs. Tonantzitlolone (TZL) for TRPC4/5 Agonist Potency
In a direct comparative study, Englerin A exhibited significantly higher potency as an agonist of both TRPC4 and TRPC5 channels compared to Tonantzitlolone (TZL), a structurally related natural product. Englerin A activated TRPC4 with an EC50 of 11.2 nM and TRPC5 with an EC50 of 7.6 nM [1]. In the same assay system, TZL was markedly less potent, with EC50 values of 123 nM for TRPC4 and 83 nM for TRPC5 [1]. This represents a 11-fold difference in potency for TRPC4 and a 10.9-fold difference for TRPC5.
| Evidence Dimension | TRPC4 and TRPC5 Channel Activation (EC50) |
|---|---|
| Target Compound Data | TRPC4 EC50: 11.2 nM; TRPC5 EC50: 7.6 nM |
| Comparator Or Baseline | Tonantzitlolone (TZL): TRPC4 EC50: 123 nM; TRPC5 EC50: 83 nM |
| Quantified Difference | Englerin A is ~11-fold more potent on TRPC4 and ~10.9-fold more potent on TRPC5 |
| Conditions | Cell-based calcium influx assays using HEK293 cells expressing recombinant human TRPC4 or TRPC5 |
Why This Matters
For researchers requiring potent and specific activation of TRPC4/5 channels at low nanomolar concentrations, Englerin A is the superior choice, minimizing off-target effects at lower working concentrations.
- [1] Rubaiy, H. N., Ludlow, M. J., Henrot, M., Gaunt, H. J., Miteva, K., Cheung, S. Y., ... & Beech, D. J. (2018). Tonantzitlolone is a nanomolar potency activator of transient receptor potential canonical 1/4/5 channels. *British Journal of Pharmacology*, 175(16), 3361-3378. View Source
